N4-Benzoyl-2'-O-(2-ethoxyethyl)-5-methylcytidine
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Overview
Description
N4-Benzoyl-2’-O-(2-ethoxyethyl)-5-methylcytidine is a modified nucleoside analog. Nucleosides are the building blocks of nucleic acids, which are essential for various biological processes. This compound is particularly interesting due to its unique structural modifications, which can influence its chemical properties and biological activities.
Preparation Methods
The synthesis of N4-Benzoyl-2’-O-(2-ethoxyethyl)-5-methylcytidine involves several steps. One common method includes the protection of the hydroxyl groups, followed by the introduction of the benzoyl group at the N4 position and the ethoxyethyl group at the 2’-O position. The methyl group is introduced at the 5 position of the cytidine ring. The reaction conditions typically involve the use of dimethoxytrityl chloride and other reagents under controlled conditions to ensure the desired product is obtained .
Chemical Reactions Analysis
N4-Benzoyl-2’-O-(2-ethoxyethyl)-5-methylcytidine can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride can be used to reduce specific functional groups.
Substitution: Nucleophilic substitution reactions can occur, especially at the benzoyl and ethoxyethyl groups.
Hydrolysis: Acidic or basic conditions can lead to the hydrolysis of ester bonds, resulting in the removal of protective groups.
Common reagents used in these reactions include dimethoxytrityl chloride, potassium permanganate, sodium borohydride, and various acids and bases. The major products formed depend on the specific reaction conditions and the functional groups involved .
Scientific Research Applications
N4-Benzoyl-2’-O-(2-ethoxyethyl)-5-methylcytidine has several applications in scientific research:
Chemistry: It is used in the synthesis of oligonucleotides and other nucleic acid analogs.
Biology: It serves as a tool for studying nucleic acid interactions and modifications.
Industry: It is used in the development of diagnostic tools and therapeutic agents.
Mechanism of Action
The mechanism of action of N4-Benzoyl-2’-O-(2-ethoxyethyl)-5-methylcytidine involves its incorporation into nucleic acids. The modifications at the N4, 2’-O, and 5 positions can influence its binding affinity and specificity for various enzymes and molecular targets. These modifications can disrupt normal nucleic acid functions, leading to potential therapeutic effects in antiviral and anticancer applications .
Comparison with Similar Compounds
Similar compounds include other modified nucleosides such as N4-Benzoyl-2’-O-methylcytidine and N4-Benzoyl-2’-O-pentylcytidine. Compared to these compounds, N4-Benzoyl-2’-O-(2-ethoxyethyl)-5-methylcytidine has unique structural features that can influence its chemical and biological properties. For example, the ethoxyethyl group at the 2’-O position can provide different steric and electronic effects compared to a methyl or pentyl group .
Properties
IUPAC Name |
N-[1-[4-hydroxy-5-(hydroxymethyl)-3-(2-methoxyethoxy)oxolan-2-yl]-5-methyl-2-oxopyrimidin-4-yl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3O7/c1-12-10-23(19-16(29-9-8-28-2)15(25)14(11-24)30-19)20(27)22-17(12)21-18(26)13-6-4-3-5-7-13/h3-7,10,14-16,19,24-25H,8-9,11H2,1-2H3,(H,21,22,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LGGHYGUGIGYDFX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN(C(=O)N=C1NC(=O)C2=CC=CC=C2)C3C(C(C(O3)CO)O)OCCOC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3O7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
419.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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